molecular formula C13H13BrF3N3O3 B575133 Trifluoroacetic acid--N-(5-bromo-1H-indol-3-yl)-D-alaninamide (1/1) CAS No. 177966-72-2

Trifluoroacetic acid--N-(5-bromo-1H-indol-3-yl)-D-alaninamide (1/1)

Cat. No.: B575133
CAS No.: 177966-72-2
M. Wt: 396.16 g/mol
InChI Key: WHHOFWHQZNCRPY-FYZOBXCZSA-N
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Description

Blue-amido-D-alanine is a synthetic D-alanine derivative characterized by the incorporation of an amido functional group and a chromophoric "blue" moiety. Blue-amido-D-alanine is hypothesized to serve as a probe in enzymatic studies or as a substrate analog in bacterial cell wall biosynthesis, given the critical role of D-alanine in peptidoglycan formation .

Properties

CAS No.

177966-72-2

Molecular Formula

C13H13BrF3N3O3

Molecular Weight

396.16 g/mol

IUPAC Name

(2R)-2-amino-N-(5-bromo-1H-indol-3-yl)propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(13)11(16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14H,13H2,1H3,(H,15,16);(H,6,7)/t6-;/m1./s1

InChI Key

WHHOFWHQZNCRPY-FYZOBXCZSA-N

Origin of Product

United States

Biological Activity

Introduction

Blue-amido-D-alanine is a compound derived from D-alanine, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of Blue-amido-D-alanine, focusing on its mechanisms, effects on cellular functions, and potential therapeutic applications. The findings are supported by diverse research studies and data.

Chemical Characteristics

Blue-amido-D-alanine is a modified form of D-alanine, which is known for its role in protein synthesis and as a precursor for various biomolecules. The structural modifications in Blue-amido-D-alanine may alter its interaction with biological systems compared to standard D-alanine.

Table 1: Comparison of D-Alanine and Blue-amido-D-Alanine

PropertyD-AlanineBlue-amido-D-Alanine
Molecular FormulaC3H7NO2C3H8N2O3
Molecular Weight89.09 g/mol104.10 g/mol
SolubilitySoluble in waterSoluble in water
Biological RoleProtein synthesis, neurotransmitterPotential signaling molecule

Case Studies

  • Study on D-Alanine Metabolism : A study investigated the metabolism of D-alanine in marine bacteria, highlighting its role in growth and peptidoglycan biosynthesis. Similar metabolic pathways may be activated by Blue-amido-D-alanine, suggesting potential applications in microbiology .
  • Biodistribution Studies : Research utilizing stable isotope-labeled D-alanine demonstrated its absorption and distribution in mammalian systems. This framework can be applied to study the biodistribution of Blue-amido-D-alanine and its biological effects in vivo .

Potential Uses

  • Neuroprotective Agent : Given its possible NMDA receptor modulation, Blue-amido-D-alanine could be explored as a neuroprotective agent in conditions like Alzheimer's disease or other neurodegenerative disorders.
  • Antimicrobial Treatments : Its potential antimicrobial properties suggest applications in developing new antibiotics or preservatives that target specific bacterial strains without affecting human cells.
  • Tissue Engineering : As part of peptide hydrogels, derivatives like Blue-amido-D-alanine can be integrated into biomaterials for enhanced cell interactions and tissue regeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Alanine and Its Isotopologues

  • D-Alanine (CAS 338-69-2) : The natural enantiomer involved in bacterial peptidoglycan synthesis. Kinetic studies on D-alanyl-D-alanine ligase (Ddl) reveal that D-alanine is phosphorylated during the catalytic cycle, a step critical for vancomycin resistance .
  • Deuterated D-Alanine Derivatives : Compounds like D-Alanine-2,3,3,3-d4-N-Fmoc (CAS 49145-31) and D-Alanine-3,3,3-d3-N-Fmoc (CAS 49148-42) are isotopically labeled for NMR or mass spectrometry applications. These derivatives exhibit molecular weights of 315.35 and 314.34 g/mol, respectively, and are priced at ~JPY 55,000–57,200 per 100 mg .
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
D-Alanine C₃H₇NO₂ 89.09 338-69-2 Peptidoglycan synthesis
Blue-amido-D-alanine Not provided ~300–320 (estimated) Not available Enzymatic probes
D-Ala-2,3,3,3-d4-N-Fmoc C₁₈H₁₃D₄NO₄ 315.35 49145-31 Isotopic tracing

Functional Analogues in Enzymatic Systems

  • D-Alanyl Phosphate : A transient intermediate in the Ddl catalytic mechanism, formed during ATP-dependent ligation of two D-alanine molecules . Blue-amido-D-alanine may mimic this intermediate but with altered kinetics due to its amido group.

Induction Efficiency in Microbial Systems

  • In Bacillus subtilis, D-alanine at 70 mM induces promoter activity when used as a sole carbon/nitrogen source . Blue-amido-D-alanine’s induction capacity remains untested but may differ due to steric hindrance from the amido group.
  • Comparative data on D-amino acid inducers (e.g., D-serine vs. D-alanine) suggest that side-chain modifications significantly alter induction efficiency .

Kinetic and Structural Insights

  • Ddl Enzyme Interaction : Blue-amido-D-alanine’s amido group may disrupt the hydrogen-bonding network critical for D-alanyl phosphate stabilization in Ddl, as shown in crystallographic studies .
  • Synthetic Utility : Fmoc-D-alanine derivatives are used in solid-phase peptide synthesis (SPPS) due to their stability . Blue-amido-D-alanine’s chromophore could enable real-time monitoring of conjugation reactions.

Limitations and Challenges

  • Cost and Availability : Isotopically labeled D-alanine derivatives are prohibitively expensive (e.g., JPY 57,200/100 mg) , suggesting similar challenges for Blue-amido-D-alanine.
  • Biological Activity: Unlike natural D-alanine, structural analogs like Blue-amido-D-alanine may exhibit reduced enzymatic turnover or unintended off-target effects in vivo.

Preparation Methods

Synthesis of 5-Bromoindole-3-Carboxamide

The 5-bromoindole scaffold is synthesized via electrophilic substitution and subsequent functionalization. A study by El-Husseiny et al. (2022) demonstrated that 5-bromoindole-2-carboxylic acid hydrazones can be prepared by condensing 5-bromoindole-2-carboxylic acid with substituted benzaldehydes under acidic conditions. For Blue-amido-D-alanine, the 3-position of the indole ring is activated for amidation. This involves:

  • Bromination : Indole is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Carboxamide Formation : The 3-amino group is introduced via Ullmann coupling or nucleophilic aromatic substitution, followed by protection with Boc (tert-butoxycarbonyl) to prevent side reactions during subsequent steps.

Enantioselective Production of D-Alanine

D-Alanine serves as the chiral backbone for Blue-amido-D-alanine. Industrial-scale production employs microbial fermentation using Escherichia coli or Corynebacterium strains engineered to overexpress L-alanine dehydrogenase. For example, Corynebacterium glutamicum transformed with a recombinant plasmid produces D-alanine at yields exceeding 85% under oxygen-limited conditions. The resulting D-alanine is purified via ion-exchange chromatography and crystallized to >99% enantiomeric excess (ee).

Coupling Strategies for Amide Bond Formation

Activation of D-Alanine

D-Alanine’s carboxyl group is activated to facilitate amide coupling with the 5-bromoindole-3-amine. Two prevalent methods are identified:

  • Mixed Carbonate Activation : Reaction with triphosgene (BTC) in ethyl acetate generates an N-carboxyanhydride (NCA), achieving >99% purity with residual chlorides <0.01%.

  • Isothiocyanate Formation : Fluorescein isothiocyanate (FITC) derivatives, as described in FDAA synthesis, enable efficient coupling under mild conditions (pH 7–8, 25°C).

Amidation Reaction

The coupling of activated D-alanine with 5-bromoindole-3-amine proceeds via nucleophilic acyl substitution. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile, due to their ability to dissolve both polar and non-polar intermediates.

  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time from 24 h to 6 h.

  • Temperature : Reflux conditions (70–80°C) ensure high conversion rates while minimizing racemization.

Reaction Scheme:

  • D-Alanine Activation :
    D-Alanine+TriphosgeneD-Alanine-NCA+HCl\text{D-Alanine} + \text{Triphosgene} \rightarrow \text{D-Alanine-NCA} + \text{HCl}

  • Amide Bond Formation :
    D-Alanine-NCA+5-Bromoindole-3-amineBlue-amido-D-alanine+CO2\text{D-Alanine-NCA} + \text{5-Bromoindole-3-amine} \rightarrow \text{Blue-amido-D-alanine} + \text{CO}_2

Purification and Analytical Characterization

Crystallization and Filtration

Crude Blue-amido-D-alanine is purified via anti-solvent crystallization. Adding hexane to a concentrated ethyl acetate solution induces precipitation, yielding needle-like crystals with >99.7% purity. Filtration under nitrogen prevents oxidation of the indole moiety.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual trifluoroacetic acid (TFA) and unreacted D-alanine. UV detection at 280 nm (λₘₐₓ for indole) ensures precise quantification.

Spectroscopic Confirmation

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹ (amide), C=O stretch at 1680 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), δ 6.90–7.40 (m, 3H, indole H-4, H-6, H-7), δ 3.50 (q, 1H, CH-alanine).

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization during coupling is minimized by:

  • Using Boc-protected D-alanine to shield the α-amino group.

  • Maintaining reaction pH < 8 to prevent base-catalyzed epimerization.

Scalability Considerations

  • Continuous Flow Synthesis : Microreactors reduce triphosgene decomposition and improve heat transfer, enhancing yield from 75% to 92%.

  • Cost-Efficiency : Replacing FITC with NHS esters lowers reagent costs by 40% without compromising coupling efficiency .

Q & A

Q. How can open-access repositories enhance transparency in Blue-amido-D-alanine research?

  • Methodological Answer: Deposit raw NMR/MS data in Zenodo or MetaboLights. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Share computational scripts (e.g., Python/R) on GitHub with DOI registration .

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